4-(Methoxymethyl)-6-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine
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Overview
Description
4-(Methoxymethyl)-6-methyl-2-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine is a complex heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. This compound is of significant interest due to its potential pharmacological and biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethyl)-6-methyl-2-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine typically involves multiple steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through the cyclization of 3-cyano-2-(1H)-pyridinethiones with α-halocarbonyl compounds under alkaline conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via the reaction of the thieno[2,3-b]pyridine intermediate with appropriate nitrile oxides.
Methoxymethylation and Methylation: The final steps involve the methoxymethylation and methylation of the intermediate compound to yield the target molecule.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-6-methyl-2-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the thieno[2,3-b]pyridine core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-(Methoxymethyl)-6-methyl-2-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: Research is ongoing into its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-(methoxymethyl)-6-methyl-2-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit the activity of certain enzymes and receptors, such as kinases and G-protein coupled receptors.
Pathways Involved: By inhibiting these targets, the compound can modulate various cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine Derivatives: These compounds share the thieno[2,3-b]pyridine core and exhibit similar biological activities.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring also show a range of pharmacological properties
Uniqueness
4-(Methoxymethyl)-6-methyl-2-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H15N5O2S |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-(methoxymethyl)-6-methyl-2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)thieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C17H15N5O2S/c1-9-6-11(8-23-2)12-13(18)14(25-17(12)20-9)16-21-15(22-24-16)10-4-3-5-19-7-10/h3-7H,8,18H2,1-2H3 |
InChI Key |
XCHWOADNNCNMEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C3=NC(=NO3)C4=CN=CC=C4)N)COC |
Origin of Product |
United States |
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